molecular formula C16H14N2O4 B4829969 N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4829969
M. Wt: 298.29 g/mol
InChI Key: HWUHGRHYBQNXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furylmethyl group, a methoxyphenyl group, and an isoxazolecarboxamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring.

    Introduction of the Furylmethyl Group: The furylmethyl group is introduced through a Friedel-Crafts alkylation reaction, using furfural as the starting material.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, using a suitable methoxyphenyl halide.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of N5-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N5-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

    N~5~-(2-FURYLMETHYL)-3-(4-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE: Differing by the position of the methoxy group on the phenyl ring.

    N~5~-(2-THIENYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE: Differing by the replacement of the furyl group with a thienyl group.

    N~5~-(2-FURYLMETHYL)-3-(3-ETHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE: Differing by the replacement of the methoxy group with an ethoxy group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-20-12-5-2-4-11(8-12)14-9-15(22-18-14)16(19)17-10-13-6-3-7-21-13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUHGRHYBQNXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-(2-FURYLMETHYL)-3-(3-METHOXYPHENYL)-5-ISOXAZOLECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.